molecular formula C7H5ClFNO B1585899 5-Chloro-2-fluorobenzamide CAS No. 261762-57-6

5-Chloro-2-fluorobenzamide

Cat. No. B1585899
M. Wt: 173.57 g/mol
InChI Key: VTSILFLCXIRODM-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzamide is a chemical compound with the CAS Number: 261762-57-6. It has a molecular weight of 173.57 . The IUPAC name for this compound is 5-chloro-2-fluorobenzamide .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-fluorobenzamide is 1S/C7H5ClFNO/c8-4-1-2-6 (9)5 (3-4)7 (10)11/h1-3H, (H2,10,11) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Chloro-2-fluorobenzamide is a solid at room temperature . It has a boiling point of 230.1±30.0 C at 760 mmHg and a melting point of 134-138 C .

Scientific Research Applications

  • Intermolecular Interactions :

    • Hathwar and Row (2011) investigated the charge density distribution in molecular crystals using compounds like 4-fluorobenzamide. They observed short chlorine-fluorine and fluorine-fluorine interactions, providing insights into the nature of these interactions in molecular structures (Hathwar & Row, 2011).
  • Antimicrobial Synthesis :

    • Desai, Rajpara, and Joshi (2013) synthesized new 5-arylidene derivatives using 4-fluorobenzamide as a starting compound. These derivatives showed promising antimicrobial activity against various bacteria and fungi, indicating the potential of fluorobenzamide derivatives in antimicrobial drug development (Desai, Rajpara, & Joshi, 2013).
  • Material Science and Chemistry :

    • Alkorta et al. (2009) conducted a study on 2-fluorobenzamide, analyzing spin-spin couplings and intramolecular hydrogen bonds in different solvents using density functional theory (DFT) calculations. This research contributes to understanding the molecular behavior of fluorobenzamide compounds in various environments (Alkorta et al., 2009).
    • Xu et al. (2001) discovered a novel compound, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, which shows high binding affinity and selectivity at the 5-HT(1F) receptor. This indicates potential applications in neuroscience and pharmacology (Xu et al., 2001).
    • Thakral, Narang, Kumar, and Singh (2020) synthesized and evaluated 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. Their research involved docking simulations and molecular dynamic simulation studies, highlighting the role of fluorobenzamide derivatives in the development of antidiabetic drugs (Thakral, Narang, Kumar, & Singh, 2020).
  • Pharmaceutical Research :

    • Plenevaux et al. (2000) studied [18F]p-MPPF, a 5-HT1A antagonist containing a p-fluorobenzamido group. Their research, encompassing
    animal and human data, as well as toxicity and metabolism studies, provides valuable insights into the use of fluorobenzamide compounds in positron emission tomography (PET) imaging for neurological research .

Safety And Hazards

The safety information for 5-Chloro-2-fluorobenzamide includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-chloro-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSILFLCXIRODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378581
Record name 5-chloro-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluorobenzamide

CAS RN

261762-57-6
Record name 5-Chloro-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PM Wang, F Pu, KY Liu, CJ Li, ZW Liu… - … A European Journal, 2016 - Wiley Online Library
A catalyst‐free multicomponent CDC reaction is rarely reported, especially for the intermolecular tandem CDC cyclization, which represents an important strategy for constructing cyclic …
J Schoene, T Gazzi, P Lindemann… - …, 2019 - Wiley Online Library
The broader and systematic application of a novel scaffold is often hampered by the unavailability of a short and reliable synthetic access. We investigated a new strategy for the design …
R Anderson - 2018 - scholar.colorado.edu
Toll-like receptors (TLRs) are an important part of the innate immune system responsible for detecting signs of microbial invasion and cell damage and initiating the immune response. …
Number of citations: 0 scholar.colorado.edu
R Padilla-Salinas, R Anderson… - Journal of Medicinal …, 2019 - ACS Publications
Endosomal toll-like receptors (TLRs) 7 and 8 recognize viral single-stranded RNAs, a class of imidazoquinoline compounds, 8-oxo-adenosines, 8-aminobenzodiazepines, pyrimidines, …
Number of citations: 14 pubs.acs.org

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